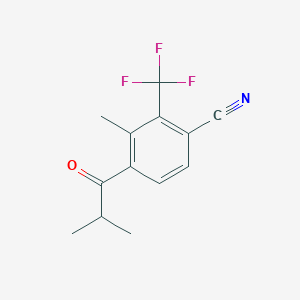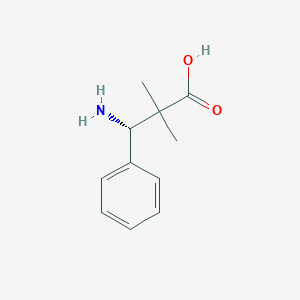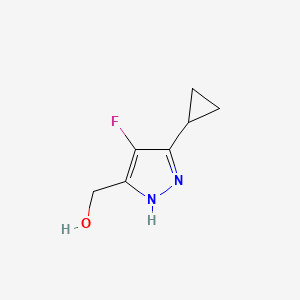
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methanol group attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanenitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)carboxylic acid.
Reduction: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)amine.
Substitution: Formation of (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol or (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .
相似化合物的比较
Similar Compounds
- (5-Cyclopropyl-2-methyl-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol
Uniqueness
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
属性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC 名称 |
(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10) |
InChI 键 |
KDEUXIJTHHDKQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NNC(=C2F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


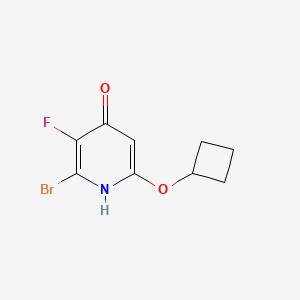
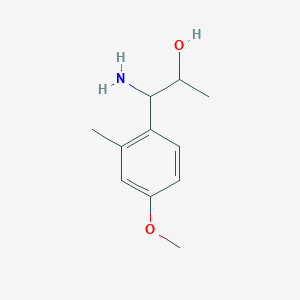
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
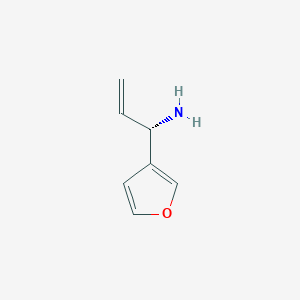
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
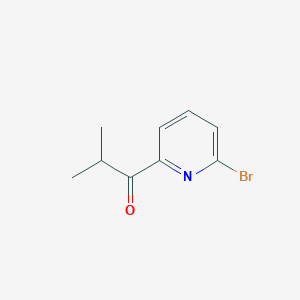
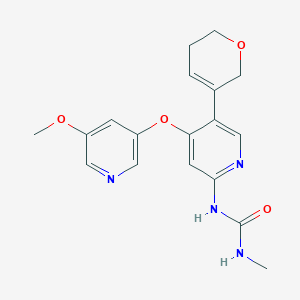
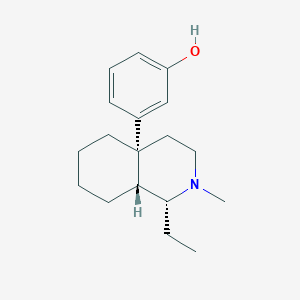
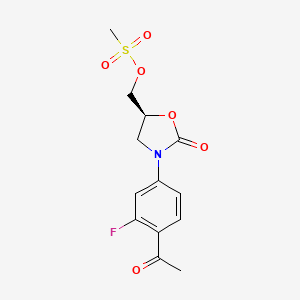

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

